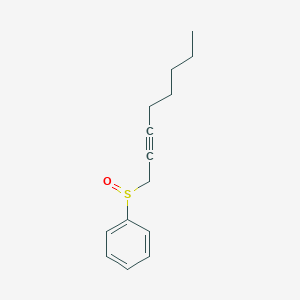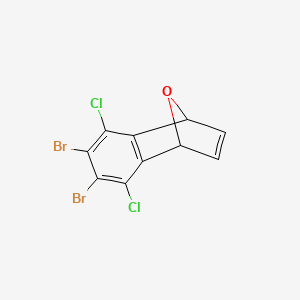
6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of trans-1,3-dichloropropene, a catalyst, and an organic amine in a solvent such as tetrahydrofuran. The reaction mixture is stirred at 40°C while adding tert-butyl acetylene dropwise. After the addition is complete, the reaction continues for 10-50 hours, preferably 30 hours. The product is then isolated by solvent evaporation and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran or dichloromethane, and appropriate catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds .
Applications De Recherche Scientifique
6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)- involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological processes and chemical transformations. For example, its ability to undergo oxidation and reduction reactions can modulate the activity of enzymes and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,6-Dimethyl-1-hepten-4-yn-3-ol: This compound shares a similar backbone but differs in the presence of a hydroxyl group instead of the trimethylsilyl group.
1-Chloro-6,6-dimethyl-2-hepten-4-yne: This compound has a chlorine substituent, making it useful in different chemical reactions.
Uniqueness
6-Hepten-1-yn-3-one, 4,4-dimethyl-1-(trimethylsilyl)- is unique due to its combination of a hepten-yn-one backbone with dimethyl and trimethylsilyl substituents.
Propriétés
Numéro CAS |
147297-20-9 |
|---|---|
Formule moléculaire |
C12H20OSi |
Poids moléculaire |
208.37 g/mol |
Nom IUPAC |
4,4-dimethyl-1-trimethylsilylhept-6-en-1-yn-3-one |
InChI |
InChI=1S/C12H20OSi/c1-7-9-12(2,3)11(13)8-10-14(4,5)6/h7H,1,9H2,2-6H3 |
Clé InChI |
VUNDIHRLFZOQKU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC=C)C(=O)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl {[4-(1,3-benzoxazol-2-yl)phenoxy]methyl}phosphonate](/img/structure/B12542255.png)
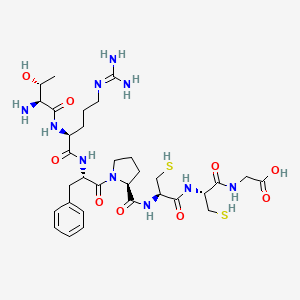
![N-[1,2-Dimethyl-3-(propan-2-yl)-1H-indol-5-yl]-N'-pyridin-3-ylurea](/img/structure/B12542271.png)
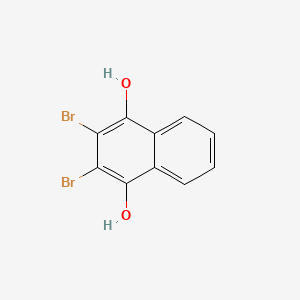
![Diethyl (2-aminobicyclo[2.2.1]heptan-2-yl)phosphonate](/img/structure/B12542287.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)
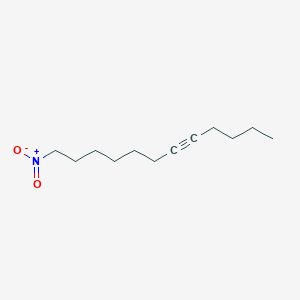
![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
![5,6,11-Trimethyl-9-[(prop-2-yn-1-yl)oxy]-6H-pyrido[4,3-b]carbazole](/img/structure/B12542313.png)
![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)
